3-(2-Cyanoacetamido)benzoic acid
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Overview
Description
3-[(Cyanoacetyl)amino]benzoic acid is an organic compound with the molecular formula C10H8N2O3 It is a derivative of benzoic acid, where the amino group is substituted with a cyanoacetyl group
Scientific Research Applications
3-[(Cyanoacetyl)amino]benzoic acid has several scientific research applications:
Future Directions
Cyanoacetamide derivatives, including 3-[(Cyanoacetyl)amino]benzoic acid, have potential in evolving better chemotherapeutic agents. They are considered one of the most important precursors for heterocyclic synthesis and are utilized extensively as reactants to form a variety of heterocyclic compounds .
Mechanism of Action
Target of Action
It’s known that compounds with a similar structure, such as aminobenzoic acid, interact with specific enzymes . For instance, aminobenzoic acid is known to interact with p-hydroxybenzoate hydroxylase .
Mode of Action
It’s known that benzoic acid derivatives can inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Biochemical Pathways
It’s known that simple phenolic acids, such as benzoic acid, are involved in various metabolic pathways .
Pharmacokinetics
It’s known that 3-aminobenzoic acid, a similar compound, is slightly soluble in water and soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
Result of Action
It’s known that benzoic acid derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that the solubility of similar compounds, such as 3-aminobenzoic acid, can be influenced by the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyanoacetyl)amino]benzoic acid typically involves the cyanoacetylation of 3-aminobenzoic acid. One common method is the reaction of 3-aminobenzoic acid with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 3-[(Cyanoacetyl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyanoacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: A precursor in the synthesis of 3-[(Cyanoacetyl)amino]benzoic acid.
Cyanoacetic acid: Used in the cyanoacetylation reaction.
Benzocaine: A local anesthetic with a similar benzoic acid structure.
Uniqueness
3-[(Cyanoacetyl)amino]benzoic acid is unique due to its cyanoacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(2-cyanoacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKXOBNWVCCMHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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